tert-Butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate
Overview
Description
This compound is a derivative of indole, which is a heterocyclic compound. The indole structure is a common component of many natural and synthetic products, including pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound likely includes an indole ring, a sulfonyl group, and a piperazine ring. The exact structure would need to be confirmed through methods such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. Piperazine derivatives are known to participate in a variety of reactions, including cyclization and substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These properties could include solubility, melting point, boiling point, and reactivity with other substances .Scientific Research Applications
Behavioral Pharmacology of Related Compounds
Research has investigated the behavioral pharmacology of related compounds, aiming to profile their potential in anxiolytic and antidepressant applications. Studies on selective 5-hydroxytryptamine (HT)1B antagonists, for example, have demonstrated their utility in the treatment of anxiety and affective disorders through various paradigms, suggesting potential broader applications of similar compounds in neuroscience and pharmacology (Hudzik et al., 2003).
Synthetic Phenolic Antioxidants
Another area of interest is the study of synthetic phenolic antioxidants (SPAs), which include compounds structurally related to tert-butyl-based molecules. These compounds have been found in various environmental matrices and are linked to certain health effects. This research highlights the environmental occurrence, fate, and potential impacts of SPAs, suggesting the importance of understanding the broader environmental and health implications of chemical compounds including those similar to the target molecule (Liu & Mabury, 2020).
Catalysts in Synthesis
The catalytic applications of related compounds have been explored, particularly in the synthesis of methyl tert-butyl ether (MTBE), a significant gasoline additive. This research focuses on the search for new catalysts due to environmental concerns and stability issues with current catalysts. Heteropoly acids (HPA) are considered promising in this context, providing insights into the catalytic mechanisms and potential applications in industrial chemistry (Bielański et al., 2003).
Environmental Biodegradation
Studies on the biodegradation of methyl tert-butyl ether (MTBE) and its analogs have examined the processes and microbial pathways involved in the environmental breakdown of these compounds. This research is crucial for understanding the fate of such compounds in the environment and developing bioremediation strategies for contaminated sites (Fiorenza & Rifai, 2003).
Polymers and Materials Science
The application of polymer membranes in the separation and purification of fuel additives like MTBE has been reviewed, highlighting the efficiency of various polymer materials in the separation process. This area of research emphasizes the significance of materials science and engineering in addressing industrial challenges related to chemical processing and environmental sustainability (Pulyalina et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 5-(4-methylpiperazin-1-yl)sulfonylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)21-8-7-14-13-15(5-6-16(14)21)26(23,24)20-11-9-19(4)10-12-20/h5-8,13H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTUCDDBRHLQSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730039 | |
Record name | tert-Butyl 5-(4-methylpiperazine-1-sulfonyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519148-73-3 | |
Record name | 1,1-Dimethylethyl 5-[(4-methyl-1-piperazinyl)sulfonyl]-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519148-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5-(4-methylpiperazine-1-sulfonyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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